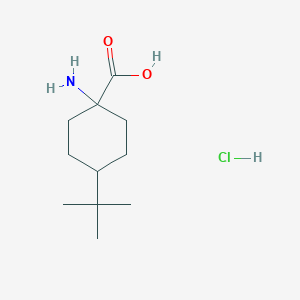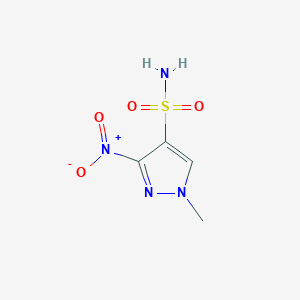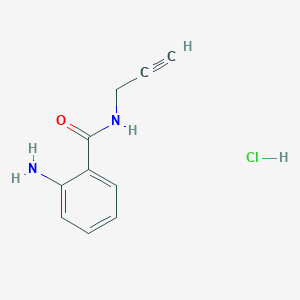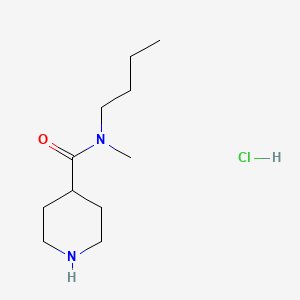
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, otherwise known as CEMPO, is a heterocyclic compound of nitrogen, oxygen, and carbon. It is an important building block for the synthesis of a variety of other compounds and has been studied extensively for its potential applications in the fields of medicine, agriculture, and materials science. CEMPO is a relatively simple and inexpensive compound to synthesize, and its unique properties make it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential and Molecular Targets Identification
Compounds within the 1,2,4-oxadiazole family have been identified as potential anticancer agents through apoptosis induction. For instance, certain derivatives have shown good activity against breast and colorectal cancer cell lines, with the ability to arrest cells in the G(1) phase, followed by apoptosis induction. The molecular target identified for these compounds is TIP47, an IGF II receptor binding protein, highlighting the use of cell-based chemical genetics approaches in discovering potential anticancer agents and their molecular targets (Zhang et al., 2005).
Corrosion Inhibition
1,2,4-oxadiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals, such as mild steel, in acidic environments. This application is critical for extending the life of metal components in industrial settings. The corrosion inhibition mechanism typically involves the formation of a protective layer on the metal surface, which reduces the rate of corrosion significantly (Kalia et al., 2020).
Photo-luminescent Properties
Some 1,2,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photo-luminescent properties. These compounds exhibit wide mesomorphic temperature ranges and strong blue fluorescence emission, making them potential candidates for applications in display technologies and materials science (Han et al., 2010).
Antibacterial Activity
A series of novel 1,2,4-oxadiazole derivatives have been synthesized and shown to exhibit significant antibacterial activity, suggesting their potential use in developing new antibacterial agents. Such compounds could be pivotal in addressing the growing concern of antibiotic resistance (Rai et al., 2010).
Eigenschaften
IUPAC Name |
5-(1-chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWIXPKJSHGGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)


![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)



